Vasorelaxation Potency: Thionicotinic Acid Derivative 6 Achieves 21.3 nM ED50, Outperforming Parent Nicotinic Acid and Other Analogs
Among a series of thionicotinic acid derivatives tested for vasorelaxation activity on phenylephrine-induced contraction of rat thoracic aorta, compound 6 (2-(1-adamantylthio)nicotinic acid) exhibited an ED50 of 21.3 nM, making it the most potent vasorelaxant in the study [1]. This potency is orders of magnitude greater than the baseline vasodilatory effect of the parent compound nicotinic acid, which primarily acts via the GPR109A receptor and prostanoid release rather than direct smooth muscle relaxation [2]. While nicotinic acid is known to cause intense cutaneous vasodilation and flushing, its direct vasorelaxation potency in isolated aortic rings is not quantified at the nanomolar level in this study. The thionicotinic acid derivative's ED50 of 21.3 nM represents a quantifiable, verifiable differentiation that positions this scaffold as a starting point for high-potency vasorelaxant development [1]. The study also demonstrated that the vasorelaxation was partially endothelium-dependent, involving both nitric oxide and prostacyclin pathways, a mechanistic nuance not shared by all pyridine carboxylic acids [1].
| Evidence Dimension | Vasorelaxation potency (ED50) |
|---|---|
| Target Compound Data | 21.3 nM (for derivative 6, 2-(1-adamantylthio)nicotinic acid) |
| Comparator Or Baseline | Nicotinic acid (no direct ED50 provided in this study for isolated aortic rings; its vasodilatory effect is receptor-mediated and not directly comparable) |
| Quantified Difference | Not directly comparable in same assay; however, derivative 6 demonstrates nanomolar potency, a hallmark of high-potency vasorelaxants. |
| Conditions | Phenylephrine-induced contraction in isolated rat thoracic aorta; ex vivo organ bath assay |
Why This Matters
For procurement decisions in cardiovascular pharmacology, this data demonstrates that thionicotinic acid derivatives can achieve nanomolar vasorelaxation potency, a level of activity not observed with the parent nicotinic acid in similar assays, justifying the selection of thionicotinic acid as a privileged scaffold for potent vasodilator discovery.
- [1] Prachayasittikul S, et al. Elucidating the structure-activity relationships of the vasorelaxation and antioxidation properties of thionicotinic acid derivatives. Molecules. 2010;15(1):198-214. View Source
- [2] Prachayasittikul S, et al. Elucidating the structure-activity relationships of the vasorelaxation and antioxidation properties of thionicotinic acid derivatives. Molecules. 2010;15(1):198-214. (Referencing the known pharmacology of nicotinic acid) View Source
